Tetrahydrofuran-3-thiol

Übersicht

Beschreibung

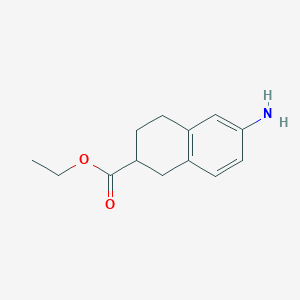

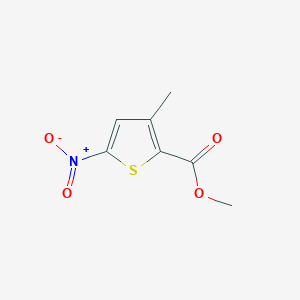

Tetrahydrofuran-3-thiol, also known as 2-Methyl-3-tetrahydrofuranthiol, is a sulfur-containing flavor compound mainly used in meat flavorings . It has a molecular weight of 118.20 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of acrylamides with sulfur to prepare polysulfides . Another method involves the hydrogenation of furan to produce Tetrahydrofuran . A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur has also been reported .Molecular Structure Analysis

This compound contains a total of 14 bonds, including 6 non-H bonds, 1 five-membered ring, 1 ether (aliphatic), 1 thiol, and 1 Oxolane .Chemical Reactions Analysis

Tetrahydrofuran, a related compound, is renowned for its role as a solvent in substitution reactions, such as the S N 2 mechanism . It also plays a crucial role in various reactions, including Grignard reactions and reductions using lithium aluminum hydride .Physical and Chemical Properties Analysis

Tetrahydrofuran, a related compound, is a colorless, volatile liquid, carrying a faint, ethereal odor . It is colorless and miscible in water, with a boiling point of 66 ºC . It is highly flammable but relatively nontoxic .Wissenschaftliche Forschungsanwendungen

1. Environmental Impact and Microbial Degradation

Tetrahydrofuran (THF) is a significant solvent in industry and laboratory research. Its influence and fate in the environment, especially in activated sludge, are of concern. Research has shown that THF can completely inhibit dehydrogenase activity and affect other enzymatic activities like protease, phosphatase, urease, and catalase in activated sludge. Understanding the impact of THF on enzymatic diversity in activated sludge helps in comprehending its environmental influence and aids in enriching THF-degrading microorganisms (Lv et al., 2008).

2. Applications in Physics and Chemistry

THF's electron-impact ionization was studied, which is critical for understanding its interaction with low-energy electrons. This research provides insights into the molecular properties of THF, a molecule of biological interest (Ali et al., 2016). Additionally, THF is used as an analogue for gas hydrates and as an additive in hydrate processes, such as in hydrogen storage and separation. A thermodynamic model capturing the phase behavior of various hydrates containing THF has been developed, demonstrating its utility in hydrate-related scenarios (Strobel et al., 2009).

Wirkmechanismus

Target of Action

Tetrahydrofuran-3-thiol is primarily used as a flavoring agent . It targets the olfactory receptors in the human nose, providing a taste of roast beef, chicken, and onion with turkey notes and garlic nuances .

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a sensory response. This interaction results in the perception of specific flavors, such as roast beef, chicken, and onion .

Biochemical Pathways

This compound is involved in the thiol-Michael addition, a type of chemical reaction where a thiol is added to an unsaturated carbon-carbon bond . This reaction is often initiated by amines or phosphines in polar aprotic solvents like tetrahydrofuran . The reaction involves an anionic cycle in which an addition from the thiolate to the ene occurs, followed by a rate-controlling proton transfer to the obtained Michael adduct anion from another thiol .

Pharmacokinetics

It’s known that the compound is used in food applications, suggesting that it is likely absorbed and metabolized in the body . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the perception of specific flavors. It provides a taste of roast beef, chicken, and onion with turkey notes and garlic nuances . The compound can add flavor to coffee, gravy, soup, and many other food applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the perceived flavor . Additionally, the compound’s reactivity can be influenced by the choice of catalyst or ene in the thiol-Michael addition . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

The hydrogenation of furfural, a related compound, is a promising area of research. Recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl (tetrahydro)furan have been discussed . The global Tetrahydrofuran market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 .

Biochemische Analyse

Biochemical Properties

Tetrahydrofuran-3-thiol plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, including thiol isomerases and disulfide reductases, which facilitate the reduction, oxidation, and rearrangement of disulfide bonds essential for correct protein folding . These interactions are vital for maintaining cellular redox homeostasis and protein conformation.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes such as catalase, dehydrogenase, urease, phosphatase, and protease . These effects can lead to alterations in cell function, including changes in metabolic flux and energy production. Additionally, this compound can impact microbial diversity and enzymatic activity in activated sludge, highlighting its potential environmental implications .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form weak hydrogen bonds with water molecules, promoting the formation of clathrate hydrates . This interaction enhances the binding ability of other molecules, such as methane and carbon dioxide, onto water faces, facilitating their adsorption and enrichment. Additionally, this compound can act as a promoter of clathrate hydrates, influencing their stability and formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and strain rate . For instance, the peak strength of this compound hydrates increases as the strain rate and temperature decrease

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher concentrations, it has been observed to cause toxic effects, including narcosis and damage to the liver and kidneys . Additionally, reproductive and developmental toxicity has been reported in mice at concentrations of 1800 ml/m³ and above . These findings highlight the importance of understanding the dosage-dependent effects of this compound to ensure its safe use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to redox homeostasis and sulfur metabolism . It interacts with enzymes such as thiol isomerases and disulfide reductases, which play a crucial role in maintaining cellular redox balance and protein folding . Additionally, this compound can influence the biosynthesis of sulfur-containing compounds, further highlighting its metabolic significance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. It is primarily transported through the cytoplasm and can accumulate in specific cellular compartments . This distribution is essential for its biochemical functions and interactions with other biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and the cytoplasm . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function, as it allows this compound to interact with specific enzymes and proteins involved in redox processes and protein folding .

Eigenschaften

IUPAC Name |

oxolane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOQHGVVMRFVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98071-96-6 | |

| Record name | oxolane-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)

![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)

![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)